{1-[(2-Chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}(4-methylpiperazin-1-yl)methanone
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Overview
Description
1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a chlorofluorophenyl group, a methanesulfonyl group, and a piperazine ring. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE typically involves multiple steps, starting with the preparation of the chlorofluorophenyl derivative. This is followed by the introduction of the methanesulfonyl group and the formation of the piperidine and piperazine rings. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonylating agents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential as a biochemical probe to study cellular processes.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{1-[(2-Chlorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-methylpiperazine
- 1-{1-[(2-Fluorophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-methylpiperazine
- 1-{1-[(2-Bromophenyl)methanesulfonyl]piperidine-4-carbonyl}-4-methylpiperazine
Uniqueness
1-{1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-METHYLPIPERAZINE is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potency and selectivity compared to similar compounds with only one halogen substituent.
Properties
Molecular Formula |
C18H25ClFN3O3S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methylsulfonyl]piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H25ClFN3O3S/c1-21-9-11-22(12-10-21)18(24)14-5-7-23(8-6-14)27(25,26)13-15-16(19)3-2-4-17(15)20/h2-4,14H,5-13H2,1H3 |
InChI Key |
DRMHOABOSQVLJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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